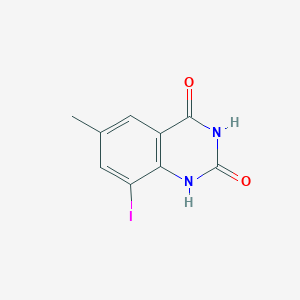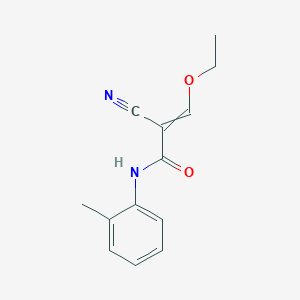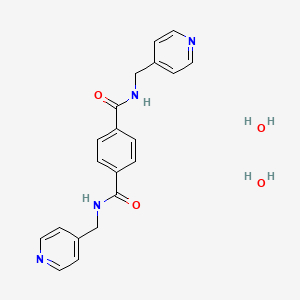
N^1^,N^4^-bis(pyridin-4-ylmethyl)terephthalamide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate typically involves the reaction of terephthaloyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as methanol, to obtain the dihydrate form .
Industrial Production Methods
While specific industrial production methods for N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of pyridine rings.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of amide groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine rings.
Scientific Research Applications
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding modes. The compound’s ability to cleave DNA in the presence of oxidizing agents suggests an oxidative mechanism . Additionally, its catalytic activity in oxidation reactions is attributed to its ability to stabilize transition states and facilitate electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pyridine-3,5-dicarboxamide core.
N4-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide: Another related compound with a naphthalene core.
N1,N4-bis(pyridin-2-ylmethyl)terephthalamide: A compound with pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl.
Uniqueness
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit diverse chemical reactivity. Its ability to interact with biological molecules and catalyze oxidation reactions makes it a valuable compound for various scientific applications.
Properties
CAS No. |
869881-56-1 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide;dihydrate |
InChI |
InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(26)24-14-16-7-11-22-12-8-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2 |
InChI Key |
MLCDVPQRQRBXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


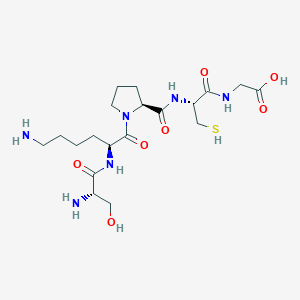
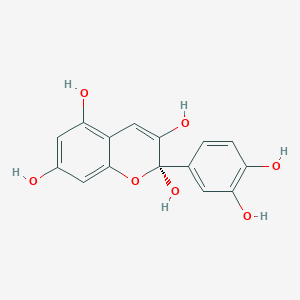
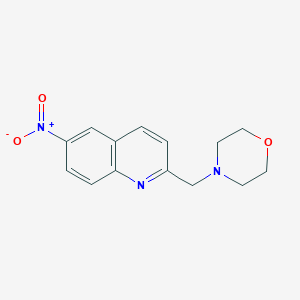

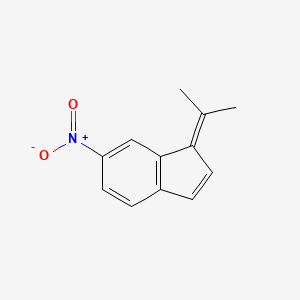
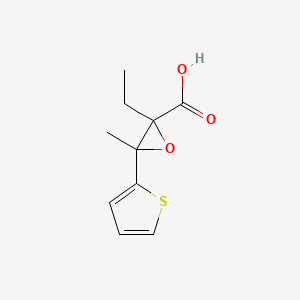

![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
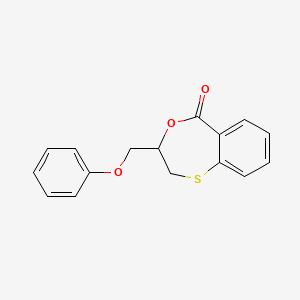
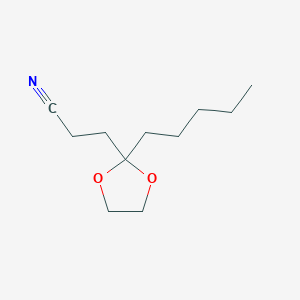
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
